molecular formula C20H24N6O2 B2532074 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034520-96-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2532074
CAS No.: 2034520-96-0
M. Wt: 380.452
InChI Key: ZDXIDUHUSIUHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide is a triazolopyrazine derivative characterized by a pyrrolidin-3-yl group at position 8 of the triazolo[4,3-a]pyrazine core and a 2-(4-isopropylphenoxy)acetamide side chain.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14(2)15-3-5-17(6-4-15)28-12-18(27)23-16-7-9-25(11-16)19-20-24-22-13-26(20)10-8-21-19/h3-6,8,10,13-14,16H,7,9,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXIDUHUSIUHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound notable for its complex structure and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolopyrazine ring fused with a pyrrolidine moiety and an isopropylphenoxy group. Its molecular formula is C15H16N8O2C_{15}H_{16}N_8O_2, with a molecular weight of 340.34 g/mol. The unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₆N₈O₂
Molecular Weight340.34 g/mol
CAS Number2034520-86-8

The mechanism through which this compound exerts its biological effects largely involves interactions with specific molecular targets such as enzymes and receptors. The triazolopyrazine ring is capable of forming hydrogen bonds and engaging in π-π interactions, while the isopropylphenoxy group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research has indicated that compounds with similar structures exhibit various pharmacological activities:

  • Anticancer Activity : Compounds containing triazole and pyrazine moieties have been studied for their potential as anticancer agents. For instance, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown effectiveness as USP28 inhibitors in gastric cancer cells . This suggests that this compound may similarly inhibit pathways critical for tumor growth.
  • Antimicrobial Properties : The presence of the triazole ring in many compounds has been associated with antifungal and antibacterial activities. Research into related compounds suggests potential efficacy against various pathogens.
  • Neuroprotective Effects : Some derivatives containing triazole structures have been investigated for neuroprotective properties, indicating that this compound may also influence neurological pathways.

Case Studies

A study focusing on the synthesis and evaluation of similar compounds demonstrated the importance of structural features in determining biological activity. For example:

  • Compound 19 , a derivative with a similar triazole structure, was shown to inhibit USP28 effectively (IC50 = 1.10 μmol/L), impacting cell proliferation and the epithelial-mesenchymal transition in gastric cancer cells .

This highlights the potential for this compound to exhibit similar or enhanced biological activities based on its unique structural components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound exhibit variations in triazolo ring substituents and acetamide side chains, leading to differences in physicochemical properties and hypothesized biological activity. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name Triazolo Substituent(s) Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target: N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide 8-pyrrolidin-3-yl 4-isopropylphenoxy Not reported Not reported Pyrrolidine linker enhances flexibility; isopropylphenoxy increases logP
N-(1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide 3-methyl 4-(trifluoromethoxy)phenyl C19H22N6O2* Not reported Trifluoromethoxy group improves metabolic stability; methyl reduces polarity
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide 8-hydroxy, 3-(methyl linkage) 4-isopropylphenoxy C17H19N5O3 341.4 Hydroxy group increases polarity; shared isopropylphenoxy enables direct SAR comparison
2-(Benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide 3-methyl benzyloxy C19H22N6O2 366.4 Benzyloxy group adds aromatic bulk; higher molecular weight impacts solubility

Key Observations

Triazolo Core Modifications :

  • The target compound’s pyrrolidin-3-yl substituent at position 8 introduces conformational flexibility compared to the 3-methyl group in analogs . This may improve binding to targets requiring deeper cavity penetration.
  • The 8-hydroxy analog exhibits higher polarity (logP ~1.2 estimated) due to the hydroxy group, contrasting with the target’s pyrrolidine-linked lipophilic profile.

Acetamide Side Chain: The 4-isopropylphenoxy group (shared with ) balances lipophilicity (predicted logP ~3.5) and steric bulk, whereas the trifluoromethoxy group in adds electron-withdrawing effects and metabolic resistance. The benzyloxy substituent in increases molecular weight (366.4 vs.

Synthetic Approaches :

  • Analogs like the cyclopentyl-tosylated derivative in use HATU-mediated coupling and thionyl chloride cyclization, suggesting shared methodologies for triazolo ring formation.

Research Findings and Implications

While biological data for the target compound are unavailable in the provided evidence, structural comparisons highlight critical trends:

  • Lipophilicity: The 4-isopropylphenoxy group (target and ) likely enhances membrane permeability over polar substituents (e.g., hydroxy in ).
  • Metabolic Stability : Trifluoromethoxy () and methyl groups () may reduce oxidative metabolism compared to the target’s pyrrolidine.
  • Synthetic Feasibility : Tosyl-protected intermediates () and benzyloxy groups () indicate scalability challenges due to deprotection steps or purification requirements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.